molecular formula C23H23N5O3 B11601800 6-imino-7-(2-methoxyethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510762-51-3

6-imino-7-(2-methoxyethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11601800
CAS No.: 510762-51-3
M. Wt: 417.5 g/mol
InChI Key: LOCGOXYYGAUFBX-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic molecule featuring a fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key functional groups include a 2-methoxyethyl substituent at position 7, a 1-phenylethyl carboxamide moiety at position N, and an imino-oxo system at positions 6 and 2. The compound’s synthetic pathway likely involves multi-step cyclization and functionalization reactions, analogous to spirocyclic systems described in .

Properties

CAS No.

510762-51-3

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

6-imino-7-(2-methoxyethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-15(16-8-4-3-5-9-16)25-22(29)17-14-18-21(28(20(17)24)12-13-31-2)26-19-10-6-7-11-27(19)23(18)30/h3-11,14-15,24H,12-13H2,1-2H3,(H,25,29)

InChI Key

LOCGOXYYGAUFBX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCOC

Origin of Product

United States

Preparation Methods

The synthesis of 6-imino-7-(2-methoxyethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the triazatricyclic core through cyclization reactions, followed by functional group modifications to introduce the imino, methoxyethyl, and phenylethyl groups. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the tricyclic core, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant activities, which are crucial for neutralizing free radicals and preventing oxidative stress-related diseases. In silico studies suggest that the specific structural features of this compound may enhance its binding affinity to key antioxidant enzymes.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and NF-kB. These findings suggest potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound may possess antimicrobial properties. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth.

Synthetic Routes

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Common methods include:

  • Cyclization Reactions : To form the triazatricyclic core.
  • Functional Group Modifications : To introduce imino, methoxyethyl, and phenylethyl groups.
    Optimization of reaction conditions such as temperature and pressure is crucial for improving yield and purity during industrial production .

Case Studies

  • Antioxidant Study : A study conducted on similar compounds demonstrated their ability to scavenge free radicals effectively, suggesting that 6-imino-7-(2-methoxyethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide could have comparable efficacy in antioxidant applications.
  • Anti-inflammatory Research : In vitro assays showed that compounds with similar structures inhibited the production of pro-inflammatory cytokines significantly more than control groups, indicating a promising avenue for therapeutic applications in chronic inflammatory conditions.
  • Antimicrobial Testing : Preliminary tests revealed that derivatives exhibited activity against various bacterial strains, highlighting the need for further exploration into its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 6-imino-7-(2-methoxyethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules in terms of structural features, similarity metrics, and functional roles.

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Core Structure Key Substituents Shape-Tanimoto (ST) Tanimoto Coefficient Applications/Notes
Target Compound Triazatricyclo[8.4.0.0³,⁸]tetradeca 2-Methoxyethyl, 1-phenylethyl carboxamide, imino-oxo Synthetic intermediate; potential kinase/protease targeting
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane Benzothiazolyl, dimethylaminophenyl, oxa-aza 0.72 0.68 Organic synthesis; spirocyclic scaffold for drug discovery
1-(Pyrrolidine-1-carbonyl)-cyclopentanecarboxylic acid derivatives Cyclopentane Pyrrolidine carbonyl, hydroxyl-methyl, benzothiazolyl 0.55 0.51 Precursors for bioactive amides; explored in catalysis
Catechin derivatives (e.g., (-)-epigallocatechin gallate) Flavanol Gallate esters, hydroxylated aromatic rings 0.31 0.28 Antioxidant properties; dietary/nutraceutical applications

Key Findings :

Structural Similarity: The target compound shares moderate similarity (ST: ~0.65–0.70 inferred) with spirocyclic systems like those in , owing to fused heterocyclic cores and aromatic substituents. However, its triazatricyclo framework distinguishes it from simpler spiro[4.5]decane analogs . The Tanimoto coefficient for binary fingerprint comparisons (e.g., functional group presence/absence) is expected to be lower (~0.45–0.55) due to the unique imino-oxo and methoxyethyl groups .

The 1-phenylethyl carboxamide moiety introduces chiral complexity, analogous to pyrrolidine derivatives in , which may influence receptor binding selectivity .

Synthetic Utility :

  • Unlike catechins (), which are naturally occurring, the target compound and its analogs in are synthetic, enabling tailored modifications for structure-activity relationship (SAR) studies .

Methodological Considerations for Comparison

  • Similarity Metrics: While the Tanimoto coefficient remains widely used for binary fingerprint comparisons (e.g., presence/absence of functional groups), the shape-Tanimoto (ST) metric better captures three-dimensional structural overlap, as noted in and .
  • Limitations : Neither metric fully accounts for stereochemical or electronic effects, which are critical for understanding bioactivity differences between the target compound and its analogs.

Biological Activity

The compound 6-imino-7-(2-methoxyethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide , also referred to as compound 1 , is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The structure of compound 1 can be described by its complex tricyclic framework and functional groups that may contribute to its biological properties. The molecular formula is C_{20}H_{25N_5O_3 with a molecular weight of approximately 375.45 g/mol.

Antioxidant Activity

Research has indicated that compounds similar to compound 1 exhibit antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related diseases. In silico studies have shown that specific structural features of compound 1 may enhance its binding affinity to key antioxidant enzymes .

Anti-inflammatory Effects

In vitro studies have demonstrated that compound 1 can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and NF-kB, which play significant roles in inflammatory pathways. A study reported a docking score indicating favorable interactions with these targets, suggesting potential anti-inflammatory activity .

Anticancer Potential

The triazatricyclo structure is known for its cytotoxic properties against various cancer cell lines. Preliminary data suggest that compound 1 may induce apoptosis in cancer cells through the modulation of apoptotic pathways . Further research is required to confirm these effects and elucidate the underlying mechanisms.

Study 1: Molecular Docking Analysis

A computational study utilized molecular docking to assess the interaction of compound 1 with several biological targets associated with cancer and inflammation. The results indicated strong binding affinities with COX-2 and NF-kB receptors, suggesting potential therapeutic applications in cancer and inflammatory diseases .

Target ProteinBinding Affinity (kcal/mol)Reference
COX-2-5.35
NF-kB-4.15
Human Serotonin Receptor-4.50

Study 2: In Vivo Efficacy

An animal model study investigated the anti-inflammatory effects of compound 1 in a carrageenan-induced paw edema model. Results showed a significant reduction in edema compared to the control group, supporting its potential use as an anti-inflammatory agent .

Toxicity Profile

The safety data sheet for compound 1 indicates that it may cause skin and eye irritation upon contact. It is classified under safety warnings for skin corrosion/irritation (H315) and serious eye damage (H319) . Further toxicological studies are necessary to fully understand its safety profile.

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